Salbutamol acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10(17)20-9-12-7-11(5-6-13(12)18)14(19)8-16-15(2,3)4/h5-7,14,16,18-19H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFWQUNNFLNQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420043-41-9 | |
| Record name | 1420043-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Salbutamol and Its Acetate Salt
Retrosynthetic Analysis and Design Strategies for the Salbutamol (B1663637) Core Structure
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For salbutamol, this approach reveals several potential synthetic routes originating from common aromatic precursors.
Pathways from p-Hydroxybenzaldehyde Derivatives
A common and cost-effective strategy for synthesizing salbutamol begins with p-hydroxybenzaldehyde. google.comgpatindia.com A typical synthetic sequence involves the following key transformations:
Chloromethylation: The initial step involves the reaction of p-hydroxybenzaldehyde with paraformaldehyde under acidic conditions, such as in the presence of concentrated hydrochloric acid, to introduce a chloromethyl group onto the aromatic ring, forming an intermediate compound. google.comgpatindia.com
Hydrolysis: The resulting compound undergoes hydrolysis under weakly alkaline conditions to yield a dihydroxy derivative. google.com
Protection: The dihydroxy groups are then protected, for instance, by reacting with acetone (B3395972) in the presence of concentrated sulfuric acid to form a propylidene-protected intermediate. google.comgpatindia.com This step prevents unwanted side reactions in subsequent steps.
Epoxidation: The protected aldehyde is then converted to an epoxide. This can be achieved using an ylide reagent and a phase transfer catalyst in the presence of a strong base like potassium hydroxide (B78521). google.com
Aminolysis and Deprotection: The epoxide ring is subsequently opened by refluxing with tert-butylamine (B42293) in an aminolysis reaction. google.comgpatindia.com Finally, the protecting group is removed by acid hydrolysis to yield salbutamol. google.comgpatindia.com
This route is considered reasonably designed and cost-effective; however, the presence of a strong base during the epoxidation step can lead to instability of ester protecting groups if used, potentially causing side reactions. google.com
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1. Chloromethylation | p-Hydroxybenzaldehyde, Paraformaldehyde | Concentrated HCl, 20-30°C | 3-chloromethyl-4-hydroxybenzaldehyde | - |
| 2. Hydrolysis | 3-chloromethyl-4-hydroxybenzaldehyde | Weakly alkaline conditions | 3-hydroxymethyl-4-hydroxybenzaldehyde | - |
| 3. Propylidene Protection | 3-hydroxymethyl-4-hydroxybenzaldehyde | Acetone, Concentrated H₂SO₄ | Propylidene-protected diol | >85 |
| 4. Epoxidation | Propylidene-protected aldehyde | Ylide reagent, Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), KOH | Epoxide intermediate | >80 |
| 5. Aminolysis | Epoxide intermediate | tert-Butylamine, Reflux | Amine-opened intermediate | - |
| 6. Deprotection | Amine-opened intermediate | Acidic conditions | Salbutamol | - |
| Overall Molar Yield | ~45 |
Pathways from p-Hydroxyacetophenone Derivatives
Another major synthetic route to salbutamol utilizes p-hydroxyacetophenone as the starting material. patsnap.comtandfonline.comdrugfuture.com This pathway generally involves a series of reactions including chloromethylation, esterification, bromination, amination, hydrolysis, and reduction. patsnap.com
A representative synthesis from p-hydroxyacetophenone is as follows:
Chloromethylation: p-Hydroxyacetophenone is reacted with formaldehyde (B43269) and hydrochloric acid to yield 3-chloromethyl-4-hydroxyacetophenone. drugfuture.com
Esterification/Protection: The phenolic hydroxyl and the newly introduced hydroxymethyl group can be protected, for example, by acylation with acetic anhydride. drugfuture.com
Bromination: The protected acetophenone (B1666503) is then brominated to introduce a bromine atom at the alpha-position of the ketone. drugfuture.com
Amination: The bromo ketone intermediate is then reacted with N-benzyl-tert-butylamine. drugfuture.com
Reduction and Deprotection: The ketone is reduced, and the protecting groups are removed, often through catalytic hydrogenation, to give salbutamol. drugfuture.com
One of the challenges with this route can be the use of solvents like toluene (B28343) in the amination step, which may introduce impurities. patsnap.com Alternative procedures have been developed using ethyl acetate (B1210297) as the reaction solvent to mitigate this. patsnap.com
| Step | Starting Material | Key Transformation | Intermediate/Product |
| 1 | p-Hydroxyacetophenone | Chloromethylation | 3-chloromethyl-4-hydroxyacetophenone |
| 2 | 3-chloromethyl-4-hydroxyacetophenone | Esterification (Protection) | Diacetate derivative |
| 3 | Diacetate derivative | Bromination | α-Bromo ketone |
| 4 | α-Bromo ketone | Amination with N-benzyl-tert-butylamine | Amino ketone |
| 5 | Amino ketone | Reduction and Deprotection | Salbutamol |
This table outlines a general sequence of reactions starting from p-hydroxyacetophenone. patsnap.comdrugfuture.com
Pathways from Salicylic (B10762653) Acid Derivatives
Salicylic acid and its derivatives also serve as viable starting points for the synthesis of salbutamol. ijpba.ingoogle.comgoogle.com One approach involves a Friedel-Crafts acylation reaction on salicylal (salicylaldehyde). google.com
A patented method starting from salicylic acid involves the following steps:
Amidation: Salicylic acid reacts with a tert-butylamino acetyl halide reagent in the presence of a chlorinating agent like thionyl chloride. google.com
Cyclization: The resulting intermediate undergoes cyclization under the influence of a Lewis acid. google.com
Hydrolysis: The cyclized product is then hydrolyzed with an acid reagent. google.com
Reduction: The subsequent intermediate is reduced using a suitable reducing agent and catalyst to form salbutamol. google.com
Salt Formation: Finally, salbutamol is reacted with sulfuric acid to produce salbutamol sulfate (B86663). google.com
Another pathway begins with the reduction of 6-bromosalicylic acid, followed by the formation of a bromobenzodioxane intermediate. mdpi.com This intermediate is then converted to an organolithium species, which reacts with a Weinreb amide to form an α-ketoacetal. mdpi.com Subsequent reduction and hydrolysis, followed by reaction with tert-butylamine and another reduction step, yield racemic salbutamol. mdpi.com
Enantioselective Synthesis of (R)-Salbutamol Acetate
The (R)-enantiomer of salbutamol is the pharmacologically active isomer. Consequently, significant effort has been directed towards the development of enantioselective syntheses to produce (R)-salbutamol directly, avoiding the need for chiral resolution of a racemic mixture.
Chiral Auxiliaries and Catalysis in Stereoselective Synthesis
Asymmetric synthesis of (R)-salbutamol has been successfully achieved using chiral auxiliaries and catalysts.
One notable method employs a chiral, C2 symmetric acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. acs.orgnih.gov This chiral auxiliary reacts with an aromatic aldehyde with high stereocontrol. acs.orgnih.gov A subsequent Pummerer reaction and further transformations lead to the target (R)-salbutamol with high enantiomeric excess. acs.orgnih.gov
Asymmetric hydrogenation is another powerful technique. google.comgoogle.com Prochiral salbutamone can be subjected to asymmetric hydrogenation using a rhodium catalyst and a chiral bidentate phosphine (B1218219) ligand, such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine (RR-MCCPM). google.comgoogle.com This method can produce (R)-salbutamol in good yields and high optical purity on an industrial scale. google.comgoogle.com
Chiral oxazaborolidine catalysts have also been utilized for the asymmetric reduction of α-ketoimines or α-bromoketones, providing a pathway to (R)-salbutamol. ic.ac.uk The choice of catalyst, temperature, and solvent can significantly influence the yield and enantiomeric excess of the product. ic.ac.uk For instance, using a specific oxazaborolidine catalyst in toluene at 0°C with slow addition of the reducing agent can achieve an enantiomeric excess of 93-95%. ic.ac.uk
| Method | Chiral Reagent/Catalyst | Key Transformation | Enantiomeric Excess (ee) |
| Chiral Acyl Anion Equivalent | (1R,3R)-1,3-dithiane 1,3-dioxide | Addition to an aromatic aldehyde | High |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ with RR-MCCPM ligand | Hydrogenation of salbutamone | Good optical purity |
| Asymmetric Reduction | Chiral oxazaborolidine catalyst | Reduction of α-ketoimine | 93-95% |
| Asymmetric Epoxidation | Chiral camphyl β-diketone iron complex | Epoxidation of a styrene (B11656) derivative | Good |
This table summarizes various chiral approaches for the synthesis of (R)-Salbutamol. acs.orgnih.govgoogle.comgoogle.comic.ac.ukresearchgate.net
Multicomponent Reaction Approaches (e.g., Passerini Reaction Modifications)
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical approach to complex molecules. The Passerini reaction, a three-component reaction between an isocyanide, an aldehyde, and a carboxylic acid to form an α-acyloxyamide, has been adapted for the synthesis of (R)-salbutamol. mdpi.comresearchgate.netrsc.org
A modification of the Passerini reaction, catalyzed by a Lewis base and mediated by silicon tetrachloride (SiCl₄), has been developed for the asymmetric synthesis of 2-amino-1-arylethanols, including (R)-salbutamol acetate. researchgate.netmanchester.ac.uk This one-pot, two-step procedure utilizes a chiral bisphosphoramide which interacts with SiCl₄ to form a chiral silicon cation. researchgate.net This cation activates the aldehyde for enantioselective nucleophilic attack by the isocyanide. researchgate.net This method has been successfully applied to the gram-scale synthesis of the (R)-enantiomer of salbutamol. mdpi.comrsc.org
This approach is advantageous due to its use of commercially available starting materials, broad functional group tolerance, and high levels of stereoselectivity. manchester.ac.uk
Green Chemistry Principles in Salbutamol Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of salbutamol, a widely used bronchodilator, is no exception, with research focusing on developing more sustainable and efficient manufacturing processes.
Solvent Selection and Waste Minimization Strategies
A significant portion of waste generated in pharmaceutical manufacturing comes from solvents. royalsocietypublishing.org Traditional salbutamol synthesis often involves the use of hazardous organic solvents. Green chemistry approaches aim to replace these with safer alternatives or eliminate them altogether.
One strategy involves the use of greener solvents like water or employing solvent-less techniques. royalsocietypublishing.org For instance, a biochemical approach for the synthesis of a salbutamol derivative, salbutamol-4′-O-sulfate, utilizes aqueous solutions, thereby avoiding organic solvents. mdpi.com This biosynthetic method, using genetically modified fission yeast, also demonstrates high selectivity, which minimizes the formation of by-products and simplifies purification, further reducing waste. mdpi.com
Continuous flow platforms are also being explored to minimize waste and improve efficiency. researchgate.net These systems allow for precise control over reaction parameters, leading to reduced reaction times and enhanced yields, which aligns with the principles of resource utilization and waste minimization. researchgate.netrsc.org Some reactions can even be performed "neat" (without any solvent) in flow reactors, drastically reducing solvent usage. rsc.org Another green technique is ball milling, a form of mechanochemical synthesis that can be performed without solvents at room temperature, increasing energy efficiency and avoiding toxic reagents. royalsocietypublishing.org
The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental factor), which is the mass of waste generated per mass of product. royalsocietypublishing.org The pharmaceutical industry typically has a high E-factor, making waste reduction a critical goal. royalsocietypublishing.org
Atom Economy and Process Efficiency Enhancements
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.com Reactions with high atom economy are inherently more efficient and generate less waste.
Multicomponent reactions (MCRs) are a powerful tool for improving atom economy and process efficiency. The Passerini three-component reaction (P-3CR), for example, combines an isocyanide, an aldehyde (or ketone), and a carboxylic acid to produce a complex molecule in a single step. researchgate.net This approach offers significant advantages in terms of both atom and step economy, as well as experimental simplicity. researchgate.net The integration of MCRs with continuous flow systems further enhances these benefits, leading to a more sustainable synthesis. researchgate.net
Another strategy to improve efficiency is the use of catalysis. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation. royalsocietypublishing.org For instance, the Suzuki-Miyaura cross-coupling reaction, utilizing a catalytic amount of a palladium catalyst, has been employed for the synthesis of salbutamol, improving the reaction yield. google.com The use of immobilized catalysts in flow systems can also overcome challenges associated with catalyst separation and recycling in traditional batch processes. rsc.org
Investigation of Impurities and By-product Formation During Synthesis
The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Impurities in salbutamol can originate from various sources, including the starting materials, reagents, and side reactions during the synthesis process. google.comjcchems.com
Identification of Process-Related Impurities
Regulatory bodies like the European Pharmacopoeia specify limits for impurities in salbutamol. researchgate.netresearchgate.net Several process-related impurities of salbutamol have been identified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netspringernature.com
During the process development of salbutamol sulphate, several known and unknown impurities have been detected. researchgate.netresearchgate.net A comprehensive study involved the synthesis and characterization of these impurities to ensure their levels are controlled within acceptable limits. researchgate.net The European Pharmacopoeia lists ten known salbutamol-related substances, though not all are typically present in a single manufacturing process. researchgate.netresearchgate.net The specific impurity profile can vary depending on the synthetic route employed. researchgate.netresearchgate.net
Some of the main related substances observed in stability studies of salbutamol sulfate under stress conditions (temperature, alkaline, and oxidation) include impurity D, impurity F, and impurity G. csfarmacie.cz
Table 1: Identified Process-Related Impurities in Salbutamol Synthesis
| Impurity Name/Identifier | Method of Identification | Reference |
| Known and Unknown Impurities | HPLC, Mass Spectrometry | researchgate.netresearchgate.net |
| Salbutamol Impurity D | HPLC | csfarmacie.cz |
| Salbutamol Impurity F | HPLC | csfarmacie.cz |
| Salbutamol Impurity G | HPLC | csfarmacie.cz |
| Six Related Impurities | Supercritical Fluid Chromatography (SFC) | springernature.com |
This table is for illustrative purposes and may not be exhaustive.
Mechanistic Understanding of Impurity Generation
Understanding the mechanisms by which impurities are formed is crucial for developing strategies to control their presence. Impurities can arise from unreacted starting materials, by-products of the main reaction, or degradation of the active pharmaceutical ingredient (API) itself. google.comjcchems.com
For example, in the synthesis of salbutamol, side reactions can lead to the formation of various impurities. The specific by-products formed are dependent on the reaction conditions and the synthetic route chosen. For instance, the lack of selectivity in the chemical sulfonation of salbutamol can lead to a mixture of products, highlighting the challenge in controlling impurity formation through this route. mdpi.com
Degradation of salbutamol can also lead to the formation of impurities. Photocatalytic degradation studies have shown that salbutamol breaks down into several intermediate compounds before complete mineralization. nih.govacs.org While this is a degradation process rather than a synthetic one, it provides insight into the potential pathways through which impurities can form under certain conditions.
The investigation into impurity formation often involves stress testing, where the drug substance is exposed to harsh conditions such as heat, acid, base, and oxidizing agents to identify potential degradation products. csfarmacie.cz This helps in understanding the stability of the molecule and in designing robust manufacturing processes that minimize impurity formation.
Molecular Pharmacology and Receptor Interactions of Salbutamol
β2-Adrenergic Receptor Binding Kinetics and Selectivity
Salbutamol (B1663637) exhibits a preferential affinity for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. drugbank.comwikipedia.org This selectivity is crucial for its therapeutic action, minimizing off-target effects.
Ligand-Receptor Interaction Models
The interaction between salbutamol and the β2-adrenergic receptor can be understood through several models of ligand-receptor binding. The "one-step binding model" describes a simple association and dissociation process. acs.org However, the "induced fit model" provides a more nuanced view, suggesting that the initial binding of salbutamol to a low-affinity state of the receptor induces a conformational change, leading to a more stable, high-affinity complex. acs.org Another model, the "conformational selection model," posits that the receptor exists in a state of equilibrium between different conformations, and salbutamol preferentially binds to and stabilizes an active conformation. acs.org
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues critical for salbutamol's binding and activity. Aspartate 113 (Asp113) in the third transmembrane domain and Serine 204/207 (Ser204/207) in the fourth are key to the interaction. atsjournals.org Molecular dynamics simulations have further elucidated these interactions, showing hydrogen bonds and pi-pi stacking networks between salbutamol and the receptor's binding pocket. nih.gov The protonated amine group of salbutamol forms a crucial interaction with Asp113, while the hydroxyl groups on the catechol ring interact with the serine residues.
Stereochemical Influence on Receptor Affinity and Efficacy
Salbutamol is a chiral molecule and is typically administered as a racemic mixture of two enantiomers: (R)-salbutamol (levalbuterol) and (S)-salbutamol. drugbank.comnih.gov The stereochemistry of these enantiomers profoundly influences their interaction with the β2-adrenergic receptor.
The (R)-enantiomer is the pharmacologically active component, possessing a significantly higher affinity for the β2-receptor—approximately 150 times greater than that of the (S)-isomer. drugbank.comnih.gov This is attributed to the specific three-dimensional arrangement of the (R)-enantiomer, which allows for optimal hydrogen bonding within the receptor's binding site, a critical factor for receptor activation. wikipedia.org In contrast, the (S)-enantiomer is considered largely inactive at the β2-receptor. nih.govacademie-sciences.fr Some studies even suggest that (S)-salbutamol may have pro-inflammatory and pro-constrictory properties, potentially by increasing intracellular calcium levels. nih.govconsensus.app
Table 1: Affinity and Efficacy of Salbutamol Enantiomers at the β2-Adrenergic Receptor
| Enantiomer | Receptor Affinity | Primary Pharmacological Effect |
| (R)-Salbutamol (Levalbuterol) | High (approx. 150x greater than (S)-isomer) drugbank.comnih.gov | β2-receptor agonist, bronchodilation nih.govmedicine.dp.ua |
| (S)-Salbutamol | Low drugbank.comnih.gov | Largely inactive at β2-receptor; potential for adverse effects nih.govacademie-sciences.frconsensus.app |
Intracellular Signaling Cascades and Cellular Responses
The binding of salbutamol to the β2-adrenergic receptor triggers a well-defined intracellular signaling cascade, ultimately leading to the desired physiological response of bronchodilation.
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production
The β2-adrenergic receptor is a G protein-coupled receptor (GPCR). patsnap.comnih.gov Upon agonist binding, the receptor undergoes a conformational change that activates its associated stimulatory G protein (Gs). nih.govplos.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein. atsjournals.org
The activated Gs α-subunit then dissociates and stimulates the enzyme adenylyl cyclase. patsnap.comnih.govic.ac.uk Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comwikipedia.orgic.ac.uk This leads to a significant increase in the intracellular concentration of cAMP, a crucial second messenger. drugbank.comwikipedia.orgplos.org The elevated cAMP levels then activate Protein Kinase A (PKA). drugbank.comnih.govic.ac.uk PKA proceeds to phosphorylate various target proteins within the cell, initiating the processes that lead to smooth muscle relaxation. nih.govic.ac.uk
Modulation of Intracellular Calcium Concentrations
A primary mechanism by which the cAMP-PKA pathway induces smooth muscle relaxation is through the modulation of intracellular calcium ion (Ca2+) concentrations. wikipedia.org PKA inhibits the phosphorylation of myosin light chain kinase, a key enzyme required for muscle contraction, and lowers intracellular Ca2+ levels. drugbank.com Studies have shown that salbutamol decreases the frequency of Ca2+ oscillations in airway smooth muscle cells in a concentration-dependent manner. physiology.org This reduction in intracellular Ca2+ is achieved by both inhibiting Ca2+ influx through voltage-gated channels and enhancing Ca2+ efflux from the cell. physiology.org Notably, salbutamol does not appear to affect the release of Ca2+ from the sarcoplasmic reticulum. physiology.org
Mechanisms of Anti-inflammatory Actions at a Cellular Level
The increase in intracellular cAMP, initiated by salbutamol, can inhibit the release of inflammatory mediators and cytokines from various immune cells in the airways, including mast cells, basophils, and eosinophils. wikipedia.org Salbutamol has been shown to inhibit the release of superoxide (B77818) and peroxidase from stimulated human granulocytes. nih.gov
Furthermore, research indicates that the anti-inflammatory effects of β2-agonists like salbutamol are, at least in part, mediated by Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). plos.orgplos.org Salbutamol increases the expression of MKP-1, which in turn inhibits the phosphorylation of p38 MAPK, a key signaling molecule in inflammatory pathways, and suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF). plos.orgplos.org Studies in macrophages have shown that salbutamol enhances cAMP levels, which then leads to increased MKP-1 expression. plos.org
(R)-salbutamol, in particular, has been shown to exhibit anti-inflammatory functions by modifying transcription factors and suppressing cytokine molecular cascades. nih.gov It can also increase the ratio of glutathione (B108866) (GSH) to glutathione disulfide (GSSG), indicating an antioxidant effect by scavenging reactive oxygen species (ROS). nih.govnih.gov In inflammatory models, salbutamol has been observed to reduce leukocyte accumulation and the production of pro-inflammatory and angiogenic factors like Interleukin-1β (IL-1β) and Vascular Endothelial Growth Factor (VEGF). nih.gov This inhibition of inflammatory cell infiltration and mediator release underscores the multifaceted role of salbutamol in managing airway diseases. nih.govnih.gov
Inhibition of Mediator Release from Immune Cells (e.g., Mast Cells)
Salbutamol has been shown to inhibit the release of inflammatory mediators from various immune cells, most notably mast cells. wikipedia.orgmdpi.com This inhibitory action is a key component of its therapeutic effect in respiratory diseases characterized by allergic inflammation.
Activation of β2-adrenergic receptors on mast cells by salbutamol leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). wikipedia.orgdrugbank.com This elevation in cAMP is associated with the inhibition of the release of preformed mediators, such as histamine (B1213489), and newly synthesized mediators like prostaglandin (B15479496) D2 (PGD2) and leukotrienes. drugbank.comnih.govnih.gov
Research has demonstrated that salbutamol can effectively inhibit the IgE-dependent release of these mediators from human mast cells. nih.govnih.govscispace.com In one study, salbutamol at a concentration of 10⁻⁶ M produced a 39% inhibition of histamine release from human dispersed lung mast cells. scispace.com Furthermore, salbutamol has been observed to have a more pronounced inhibitory effect on the generation of PGD2 compared to histamine release. scispace.com Another study found that salbutamol (100 nmol/L) inhibited the IgE-dependent release of TNF-alpha from human skin mast cells by 74%. nih.gov
The stabilizing effect of salbutamol on mast cells has also been demonstrated in vivo. Intranasal administration of salbutamol was found to significantly attenuate the release of histamine and tryptase induced by adenosine 5'-monophosphate (AMP) challenge in atopic subjects. researchgate.net This supports the hypothesis that salbutamol plays a protective role in the airways by inhibiting mast cell activation. researchgate.net
Table 1: Effect of Salbutamol on Mediator Release from Human Mast Cells
| Mediator | Cell Type | Salbutamol Concentration | % Inhibition | Reference |
|---|---|---|---|---|
| Histamine | Dispersed Lung Mast Cells | 10⁻⁶ M | 39% | scispace.com |
| TNF-alpha | Skin Mast Cells | 100 nmol/L | 74% | nih.gov |
| Histamine | In vivo (nasal lavage) | 5 mg/mL (intranasal) | Significant attenuation | researchgate.net |
| Tryptase | In vivo (nasal lavage) | 5 mg/mL (intranasal) | Significant attenuation | researchgate.net |
It is important to note that the efficacy of salbutamol in inhibiting mediator release can be influenced by the concentration of the stimulus and the degree of mast cell activation. scispace.com
Molecular Pathways Regulating Inflammatory Responses
The anti-inflammatory effects of salbutamol extend beyond the stabilization of mast cells and involve the modulation of various molecular pathways within different immune and structural cells. A central mechanism is the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), which triggers a signaling cascade primarily through the Gs protein. aai.orgacs.orgbiorxiv.org
Upon binding of salbutamol to the β2-adrenergic receptor, the Gs protein activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). wikipedia.orgdrugbank.commdpi.com This increase in intracellular cAMP activates Protein Kinase A (PKA). drugbank.comnih.gov The cAMP/PKA signaling pathway has a broad range of downstream targets that regulate various cellular functions, including the transcription of genes involved in inflammation. nih.gov
One critical target of this pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Research has shown that salbutamol can increase the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1). pa2online.orgplos.org MKP-1 is an endogenous suppressor of inflammation that dephosphorylates and thereby inactivates p38 MAPK. pa2online.orgplos.org By upregulating MKP-1, salbutamol can inhibit the p38 MAPK pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). pa2online.orgplos.org Studies in mouse macrophages have demonstrated that salbutamol inhibits the production of TNF and nitric oxide (NO) by increasing MKP-1 expression. pa2online.org
Furthermore, β2-adrenergic receptor stimulation on monocytes and macrophages can lead to a decrease in the production of the pro-inflammatory cytokine Interleukin-12 (IL-12) and an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), thereby promoting an anti-inflammatory response. aai.org Salbutamol has also been shown to inhibit the production of Interferon-gamma (IFN-γ) and increase the production of Interleukin-4 (IL-4) in antigen-stimulated cell cultures, suggesting a shift in the Th1/Th2 cytokine balance towards a Th2-dominant, less inflammatory phenotype. aai.org
However, the effect of salbutamol on cytokine gene expression can be cell-type specific. One study reported that salbutamol did not significantly suppress the gene expression of several cytokines, including IL-3, IL-4, IL-5, GM-CSF, and IFN-γ, in human peripheral blood CD4+ T-cells at the concentrations examined. ersnet.org In contrast, another study found that salbutamol did not affect the mRNA expression of the pro-inflammatory cytokine IL-1β but significantly augmented the mRNA encoding the anti-inflammatory mediator IL-1 receptor antagonist (IL-1Ra) in mice. aai.org
Table 2: Key Molecular Effects of Salbutamol in Regulating Inflammation
| Molecular Target/Pathway | Effect of Salbutamol | Downstream Consequence | Cell Type/Model | Reference |
|---|---|---|---|---|
| β2-Adrenergic Receptor | Activation | Initiation of signaling cascade | Various | aai.orgacs.org |
| Adenylyl Cyclase | Activation | Increased cAMP production | Various | drugbank.commdpi.com |
| Cyclic AMP (cAMP) | Increased levels | Activation of PKA | Various | wikipedia.orgdrugbank.com |
| Protein Kinase A (PKA) | Activation | Phosphorylation of downstream targets | Various | drugbank.comnih.gov |
| MKP-1 | Increased expression | Inhibition of p38 MAPK | Macrophages | pa2online.orgplos.org |
| p38 MAPK | Inhibition of phosphorylation | Decreased pro-inflammatory cytokine production | Macrophages | pa2online.orgplos.org |
| TNF-α | Inhibition of release/production | Reduced inflammation | Mast Cells, Macrophages | nih.govpa2online.org |
| IL-12 | Decreased production | Shift towards anti-inflammatory response | Monocytes, Macrophages | aai.org |
| IL-10 | Increased production | Promotion of anti-inflammatory response | Monocytes, Macrophages | aai.org |
| IFN-γ | Inhibition of production | Shift in Th1/Th2 balance | Antigen-stimulated cultures | aai.org |
| IL-1Ra | Augmented mRNA expression | Anti-inflammatory effect | Mice (in vivo) | aai.org |
Advanced Pharmacokinetic and Metabolic Studies of Salbutamol
Biotransformation Pathways and Enzyme Systems
The metabolism of salbutamol (B1663637) is a critical determinant of its pharmacokinetic profile and therapeutic action. The primary routes of biotransformation involve conjugation reactions, particularly sulfonation, with other pathways such as glucuronidation and peroxidative metabolism playing roles under specific conditions.
Sulfonation by Sulfotransferases (SULTs)
The principal metabolic pathway for salbutamol is sulfonation, a phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. mdpi.compreprints.org This process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of salbutamol, resulting in the formation of salbutamol-4'-O-sulfate. mdpi.comnih.gov This metabolite is pharmacologically inactive and more water-soluble, facilitating its excretion from the body. mdpi.comdrugbank.com
Systematic analyses have identified SULT1A3 as the primary enzyme responsible for salbutamol sulfonation in humans. mdpi.comnih.govmdpi.com While other SULT isoforms like SULT1A1, SULT1B1, and SULT1C4 have been studied, they show little to no activity towards salbutamol. mdpi.commdpi.compreprints.org The sulfation of salbutamol is a significant metabolic event, particularly following oral administration, where a substantial first-pass effect in the intestine leads to high levels of the sulfate (B86663) conjugate in circulation. preprints.orgpreprints.org
Salbutamol is a chiral molecule, existing as two enantiomers: (R)-salbutamol (levosalbutamol) and (S)-salbutamol. The metabolic process of sulfonation exhibits a notable stereoselectivity. The SULT1A3 enzyme preferentially metabolizes (R)-salbutamol. mdpi.compreprints.org In fact, the rate of sulfonation of (R)-salbutamol can be up to twelve times faster than that of the (S)-enantiomer. mdpi.compreprints.org
This stereoselective metabolism has significant pharmacokinetic consequences. The preferential and faster metabolism of the pharmacologically active (R)-enantiomer can influence its bioavailability and duration of action. Furthermore, studies have suggested that (S)-salbutamol can act as a competitive inhibitor of SULT1A3, which may reduce the sulfonation of (R)-salbutamol when the racemic mixture is administered. mdpi.commdpi.com This inhibition can lead to higher plasma concentrations of the active (R)-enantiomer. mdpi.com In vitro studies using enzyme bags containing SULT1A3 have shown that almost exclusively (R)-salbutamol-4'-O-sulfate is formed, highlighting the strong preference of the enzyme for the (R)-enantiomer. mdpi.com
A study investigating a common single-nucleotide polymorphism (SNP) in the SULT1A3 gene (105A>G, rs1975350) found no significant differences in the pharmacokinetic parameters of either the (R)- or (S)-enantiomer between individuals with different genotypes. nih.gov This suggests that this particular genetic variation may not be a major determinant of salbutamol's stereoselective metabolism. nih.gov
Table 1: Stereoselective Pharmacokinetic Parameters of Salbutamol Enantiomers
| Parameter | (R)-Salbutamol (Mean ± SD) | (S)-Salbutamol (Mean ± SD) |
| Cmax (ng/mL) | 0.64 (± 0.30) | 1.32 (± 0.98) |
| t1/2 (h) | 2.94 (± 1.17) | 7.86 (± 6.14) |
| AUC0-4h (ng/mL·h) | 14.0 (± 6.8) | 38.3 (± 19.5) |
Data from a study on the effect of a SULT1A3 SNP on salbutamol pharmacokinetics. nih.gov
The activity and distribution of SULT isoforms throughout the body play a crucial role in the metabolism of salbutamol. SULT1A3, the primary enzyme for salbutamol sulfonation, is most abundantly found in the small intestine, particularly the jejunum. mdpi.compreprints.orgnih.govpreprints.org It is also present in the liver, although to a lesser extent. mdpi.comresearchgate.net In contrast, SULT1A1 is the major isoform in the liver, but it does not exhibit significant activity towards salbutamol. mdpi.compreprints.orgresearchgate.net The lungs and kidneys contain low levels of SULTs. mdpi.compreprints.orgresearchgate.net
This tissue distribution has important implications for the first-pass metabolism of salbutamol. Following oral administration, the high concentration of SULT1A3 in the small intestine results in extensive pre-systemic metabolism, leading to a high proportion of salbutamol-4'-O-sulfate in the urine. preprints.orgpreprints.org In contrast, after inhalation, a smaller fraction of the drug is subject to this intestinal first-pass effect, although some swallowed drug will still undergo this metabolic route. preprints.org
Table 2: Relative Sulfotransferase (SULT) Activity Towards Salbutamol in Human Tissues
| Tissue | Relative Sulfating Activity | Predominant SULT Isoforms |
| Small Intestine | Highest | SULT1A3, SULT1B1 |
| Liver | Moderate | SULT1A1, SULT2A1, SULT1B1, SULT1E1 (SULT1A3 absent or minor) |
| Lung | Low | Low levels of various SULTs |
| Kidney | Low | Low levels of various SULTs |
This table summarizes findings on the tissue-specific activity of sulfotransferases involved in salbutamol metabolism. mdpi.comnih.govresearchgate.net
Stereoselectivity of SULT-Mediated Metabolism
Glucuronidation and Other Conjugation Reactions
While sulfonation is the primary metabolic pathway for salbutamol in humans, other conjugation reactions, such as glucuronidation, have been reported, although they are generally of minor importance. mdpi.comhres.ca Glucuronidation involves the transfer of glucuronic acid to the salbutamol molecule. While not a major route in humans, glucuronide metabolites of salbutamol have been detected in other species, including bovine, rabbit, and rat. nih.gov Some reports suggest that glucuronidation accounts for up to only 3% of salbutamol metabolism in humans. mdpi.com
In addition to sulfation and glucuronidation, salbutamol may also undergo metabolism via oxidative deamination. drugbank.comhres.ca One study identified twelve metabolites of (R)-salbutamol in human urine, plasma, and feces, indicating that the metabolism in humans involves both phase I (isomerization, hydroxylation, oxidation, reduction) and phase II (sulfation, glucuronidation) reactions. researchgate.net The monoglucuronides and sulfate conjugates were among the identified metabolites. researchgate.net
Peroxidative Metabolism in Inflammatory Environments
Under inflammatory conditions, such as those present in the asthmatic airway, salbutamol can be subject to peroxidative metabolism. researchgate.netnih.gov Inflamed airways have elevated levels of peroxidases, such as myeloperoxidase (MPO) from neutrophils and eosinophil peroxidase (EPO) from eosinophils, as well as increased production of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻). researchgate.netnih.gov
In the presence of H₂O₂ and nitrite, these peroxidases can catalyze the nitration of salbutamol. researchgate.net This results in the formation of a nitrated metabolite with altered structural and functional properties. researchgate.net Spectroscopic and mass spectrometric analyses have confirmed the formation of nitrated salbutamol in vitro. researchgate.net Functionally, nitrated salbutamol exhibits decreased affinity for β₂-adrenergic receptors and impairs the synthesis of cyclic AMP (cAMP) in airway smooth muscle cells. researchgate.net This suggests that under inflammatory conditions, the therapeutic efficacy of salbutamol could be diminished due to this peroxidative metabolism. researchgate.netnih.gov
The oxidation of salbutamol by peroxidases can be inhibited by antioxidants such as ascorbate (B8700270) and glutathione (B108866). nih.gov
Preclinical Pharmacokinetic Modeling
Preclinical pharmacokinetic (PK) modeling is a valuable tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of salbutamol. Physiologically based pharmacokinetic (PBPK) models are particularly useful as they integrate drug-specific parameters with physiological and anatomical data to simulate drug behavior in the body. diva-portal.orguc.pt
PBPK models have been developed for salbutamol in rats and then translated to humans to predict pulmonary and systemic kinetics. diva-portal.org These models incorporate detailed lung structures and processes like drug deposition, dissolution, and mucociliary clearance. diva-portal.org By combining preclinical data with clinical data through allometric scaling, these models can help reduce the uncertainty around predicting drug exposure in human lungs. researchgate.net For instance, a PBPK model estimated the effective permeability (Peff) and the unbound tissue-plasma partition coefficient for the lung (Kp,u,lung) for salbutamol in rats, which were then used to predict human lung concentrations. diva-portal.org
Population pharmacokinetic (popPK) models have also been developed to identify patient-specific factors that influence salbutamol's therapeutic response. mdpi.com One study used synthetic data from PBPK models to develop a popPK model, which was then validated with real-world patient data. mdpi.com This approach can help overcome challenges related to data scarcity in traditional clinical trials. mdpi.com The model identified age, gender, race, and weight as significant covariates affecting salbutamol's clearance and volume of distribution. mdpi.com
In children with refractory status asthmaticus, a population PK model for intravenous salbutamol was developed to characterize the pharmacokinetic profiles of both (R)- and (S)-salbutamol. nih.gov This model, which identified weight as a significant covariate for clearance and volume of distribution, can be used to simulate different dosing regimens to optimize therapy in this patient population. nih.gov
Absorption and Distribution Dynamics in Animal Models
The absorption and distribution of salbutamol have been characterized in various animal models, revealing key dynamics of its systemic uptake and tissue localization. Following administration, salbutamol is absorbed systemically, with its distribution pattern showing a preference for certain tissues. nih.gov In food-producing animals like pigs and goats, studies have shown that high concentrations of salbutamol accumulate in the liver and kidneys. frontiersin.org This indicates these organs are significant in the drug's processing and potential retention.
In studies using horse models, the route of administration significantly influences distribution. After inhalation, salbutamol enantiomer concentrations were found to be approximately 17-fold higher in central lung tissue compared to peripheral lung tissue. nih.gov This highlights a distinct concentration gradient within the respiratory system. The disposition of salbutamol involves processes that can be enantioselective, meaning the different stereoisomers of the molecule may be handled differently by the body's transporters and enzymes. nih.gov While the (R)-enantiomer is responsible for the primary pharmacological activity, the (S)-enantiomer is also absorbed and distributed, with plasma levels of (S)-salbutamol often being higher due to the faster elimination of the (R)-enantiomer. nih.gov In rats, salbutamol residues have been detected in the liver, kidney, and thigh muscle at various time points post-administration, with the liver and kidney generally showing higher residue levels than muscle tissue. semanticscholar.org
Excretion Pathways and Mass Balance Studies
Excretion and mass balance studies are crucial for understanding the elimination of salbutamol from the body. These studies track the administered dose and quantify its recovery in various forms from excreta. Renal excretion is the primary route for clearing salbutamol and its metabolites. mdpi.com The drug is eliminated in the urine as both the unchanged parent compound and its primary metabolite, salbutamol-4'-O-sulfate. mdpi.comdrugbank.com A smaller portion of the dose is also excreted in the feces. drugbank.com
Mass balance studies in pigs and goats provide specific details on excretion dynamics. Following a single oral dose, approximately 70% of the salbutamol was recovered from the excreta of both species. frontiersin.orgresearchgate.net However, the distribution between urine and feces differed. In pigs, a greater proportion was excreted in the urine (47.94%) compared to the feces (21.68%). frontiersin.org In goats, the excretion was more evenly split, with 39.64% of the dose recovered in urine and 32.47% in feces. frontiersin.org Furthermore, the form of the excreted compound varies between species; in goats, salbutamol is primarily present as conjugated salbutamol. frontiersin.orgresearchgate.net
| Animal Model | % of Dose in Urine | % of Dose in Feces | Total % of Dose Recovered in Excreta |
|---|---|---|---|
| Pigs | 47.94% | 21.68% | 69.62% |
| Goats | 39.64% | 32.47% | 71.22% |
Metabolomics Profiling in Preclinical Disease Models
Impact on Endogenous Metabolic Pathways (e.g., Phenylalanine-to-Tyrosine Ratio, Acetate)
Metabolomics studies in preclinical models have demonstrated that salbutamol can significantly influence endogenous metabolic pathways. In a streptozotocin (B1681764) (STZ)-induced diabetic rat model, salbutamol administration was shown to restore several perturbed serum metabolites. researchgate.net The study observed that diabetes induction led to significant increases in the phenylalanine-to-tyrosine ratio (PTR), lactate-to-pyruvate ratio, acetate (B1210297), succinate, isobutyrate, and histidine. researchgate.net Treatment with salbutamol helped to normalize the levels of these metabolites. researchgate.net
Another study on diabetic rats similarly found that salbutamol treatment resulted in the restoration of disturbed metabolites, including the phenylalanine-to-tyrosine ratio. nih.gov In vitro studies using macrophage cell lines also identified phenylalanine metabolism as one of the most noticeably impacted pathways by (R)-salbutamol. nih.gov Beyond amino acid metabolism, salbutamol has been shown to affect other key pathways. Untargeted metabolomics analysis revealed that (R)-salbutamol also modulated the pentose (B10789219) phosphate (B84403) pathway and glycerophospholipid metabolism in LPS-induced macrophage cells. nih.gov These findings indicate that salbutamol's effects extend to fundamental cellular energy and structural metabolic processes.
| Metabolite/Ratio | Change in Diabetic Group (vs. Control) | Effect of Salbutamol Treatment |
|---|---|---|
| Phenylalanine-to-Tyrosine Ratio (PTR) | Significantly Increased | Restored |
| Acetate | Significantly Increased | Restored |
| Lactate-to-Pyruvate Ratio (LPR) | Significantly Increased | Restored |
| Succinate | Significantly Increased | Restored |
| Isobutyrate | Significantly Increased | Restored |
| Histidine | Significantly Increased | Restored |
Biomarker Discovery in Preclinical Studies
The identification of biomarkers in preclinical research is essential for understanding a drug's mechanism of action and for translating findings to clinical applications. nuvisan.comcrownbio.com Metabolomics profiling in preclinical models of disease has been instrumental in discovering potential biomarkers associated with salbutamol's effects.
In studies on diabetic rats, several metabolites were identified as having a pertinent role in muscle inflammation and oxidative stress, which were then modulated by salbutamol. nih.gov These perturbed metabolites, including the histidine-to-tyrosine and phenylalanine-to-tyrosine ratios, as well as succinate, sarcosine, and 3-hydroxybutyrate (B1226725) (3HB), serve as potential biomarkers for the therapeutic effects of salbutamol on diabetic muscle atrophy. nih.gov In a separate preclinical model using macrophage cells, untargeted metabolomics identified changes in metabolic pathways like phenylalanine metabolism, the pentose phosphate pathway, and glycerophospholipid metabolism as key indicators of (R)-salbutamol's anti-inflammatory action. nih.gov Furthermore, studies in asthmatic children have suggested that metabolic fingerprinting could identify metabotypes related to salbutamol responsiveness, with sphingolipid metabolism and arginine biosynthesis pathways being implicated. nih.gov These preclinical and clinical findings underscore the value of metabolomics in discovering biomarkers to predict or monitor the response to salbutamol. pelagobio.com
Advanced Analytical Methodologies for Salbutamol Acetate Characterization
Chromatographic Techniques for Enantiomeric Separation
Chromatography is a cornerstone for the separation of chiral compounds like salbutamol (B1663637) acetate (B1210297). Various sophisticated chromatographic techniques have been developed to resolve its enantiomers, each offering distinct advantages.
Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of salbutamol. chula.ac.th This method often employs chiral stationary phases (CSPs) that interact differently with the (R)- and (S)-enantiomers, leading to their separation. Common CSPs for salbutamol include those based on macrocyclic antibiotics like teicoplanin and vancomycin, as well as Pirkle-type columns. chula.ac.thresearchgate.netnih.gov The choice of mobile phase, which typically consists of a mixture of an organic solvent like methanol (B129727) or hexane/dichloromethane/methanol and an acidic modifier, is crucial for achieving optimal resolution. chula.ac.thnih.gov
For instance, a validated chiral HPLC assay for (R)-salbutamol sulfate (B86663) utilized a teicoplanin stationary phase, demonstrating specificity and robustness in separating the enantiomers from known impurities. nih.gov Another study successfully used a urea-Pirkle type chiral stationary phase with a mobile phase of hexane, dichloromethane, methanol, and trifluoroacetic acid to resolve salbutamol enantiomers, achieving baseline resolution. chula.ac.th The retention times for (+)-salbutamol and (-)-salbutamol were 10.80 and 13.50 minutes, respectively, with an enantioselectivity (α) of 1.37 and an enantiomeric resolution (Rs) of 2.0. chula.ac.th
Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC, utilizes smaller particle-sized columns (sub-2 µm) to achieve faster separations and higher resolution. While specific applications to "salbutamol acetate" are less documented, the principles of chiral separation remain the same, with the added benefits of increased speed and efficiency. UHPLC-MS/MS methods have been developed for the achiral analysis of salbutamol and its metabolites, showcasing the technique's power in pharmaceutical analysis. mdpi.comresearchgate.net
Interactive Table: HPLC Conditions for Salbutamol Enantiomeric Separation
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Teicoplanin CSP | Urea-Pirkle Type CSP chula.ac.th |
| Mobile Phase | Methanol-20 mM ammonium (B1175870) acetate buffer (pH 4.5) (98:2, v/v) nih.gov | Hexane:Dichloromethane:Methanol:Trifluoroacetic acid (60:35:5:0.1 by volume) chula.ac.th |
| Detector | UV nih.gov | Fluorescence chula.ac.th |
| (+)-Salbutamol Retention Time | Not specified | 10.80 min chula.ac.th |
| (-)-Salbutamol Retention Time | Not specified | 13.50 min chula.ac.th |
| Enantioselectivity (α) | Not specified | 1.37 chula.ac.th |
| Resolution (Rs) | Not specified | 2.0 chula.ac.th |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for the enantiomeric separation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and chiral selectors. mdpi.com In CE, separation is achieved based on the differential migration of enantiomers in an electric field, which is influenced by their interaction with a chiral selector added to the background electrolyte (BGE). mdpi.com
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for salbutamol. mdpi.comnih.gov The type and concentration of the CD, the pH of the BGE, and the applied voltage are critical parameters that affect the separation. nih.gov For example, one study achieved baseline resolution of 11 components, including three enantiomeric pairs of salbutamol and its impurities, using 112 mM dimethyl-beta-cyclodextrin (B157424) at pH 2.5. nih.gov Another study reported the successful chiral separation of salbutamol using heptakis (2,6-di-O-methyl)-beta-cyclodextrin in a 40 mM Tris buffer (pH 2.5) at 15 kV, achieving a resolution of 3.09 with migration times of 13.74 min for (R)-salbutamol and 13.98 min for (S)-salbutamol. nih.gov
The binding constants and mobility values for the free and complexed forms of each solute can be determined to understand the underlying basis for chiral selectivity. nih.gov The application of experimental design methodologies, such as response surface methodology, can aid in the optimization of CE separation conditions. mdpi.com
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) is a "green" alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and often provides complementary or enhanced chiral selectivity compared to HPLC. mdpi.comchromatographyonline.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for chiral separations in SFC due to their high loading capacity and broad enantiorecognition abilities. mdpi.com The addition of a small amount of a polar organic modifier, such as an alcohol, is usually necessary to improve peak shape and retention. chromatographyonline.com
While specific studies focusing solely on this compound are limited, the principles of SFC have been successfully applied to the chiral separation of salbutamol sulfate and other β-agonists. researchgate.netcapes.gov.br These methods highlight the potential of SFC for the efficient and environmentally friendly enantiomeric resolution of salbutamol and its salts. A preparative method for the chiral separation of racemic salbutamol by SFC has been developed, demonstrating its scalability. researchgate.net
Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation
Spectroscopic and mass spectrometric techniques are vital for the definitive structural confirmation of this compound and its related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
For salbutamol, ¹H NMR spectra can confirm the presence of key functional groups and their connectivity. For example, a ¹H NMR spectrum of salbutamol in CD₃OD shows characteristic signals for the tert-butyl protons, the protons on the carbon chain, and the aromatic protons. industry.gov.au The chemical shifts (δ) and coupling constants (J) provide valuable structural information. industry.gov.au For instance, the signal for the nine protons of the tert-butyl group appears as a singlet, while the aromatic protons show characteristic splitting patterns (e.g., doublet, doublet of doublets) based on their positions on the benzene (B151609) ring. industry.gov.au
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Solid-state NMR has also been employed to investigate the crystallographic disorder in salts of salbutamol, such as salbutamol oxalate, providing insights into the bulk properties of the material. nih.gov
Interactive Table: Representative ¹H NMR Spectral Data for Salbutamol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-butyl (9H) | 1.13 | singlet | - |
| -CH₂- (1H) | 2.68 | doublet | 11.0 |
| -CH₂- (1H) | 2.79 | doublet | 11.0 |
| Aromatic (1H) | 6.76 | doublet | 8.2 |
| Aromatic (1H) | 7.12 | doublet of doublets | 2.3, 8.2 |
| Aromatic (1H) | 7.30 | doublet | 2.2 |
| Solvent: CD₃OD. Field Strength: 400 MHz. industry.gov.au |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of salbutamol and its metabolites. mdpi.com Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of polar molecules like salbutamol, often producing a protonated molecular ion [M+H]⁺ in positive ion mode. researchgate.netlatamjpharm.org
Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. thaiscience.info This fragmentation pattern provides a "fingerprint" of the molecule, which is useful for confirmation and identification, especially in complex matrices. For salbutamol, common fragmentation pathways involve the loss of water and cleavage of the side chain. latamjpharm.orgthaiscience.info
LC-MS/MS methods, which couple the separation power of liquid chromatography with the specificity of tandem mass spectrometry, are widely used for the quantitative analysis of salbutamol and its metabolites in various biological samples. mdpi.comresearchgate.netresearchgate.net Multiple reaction monitoring (MRM) mode is often employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. latamjpharm.orgthaiscience.info
Interactive Table: Key Mass Spectrometric Transitions for Salbutamol Analysis
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| Salbutamol | 240.1 | 148.1 latamjpharm.org | ESI+ latamjpharm.org |
| Salbutamol | 240 | 166, 148 thaiscience.info | ESI+ thaiscience.info |
| Salbutamol-d3 (Internal Standard) | 243.1 | 151.0 latamjpharm.org | ESI+ latamjpharm.org |
UV-Visible and Circular Dichroism Spectroscopy
UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of this compound. The molecule exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region, which is widely reported to be around 276 nm. scholarsresearchlibrary.comresearchgate.netnih.gov This absorption is attributed to the electronic transitions within the substituted benzene ring of the salbutamol molecule. The molar absorptivity at this wavelength allows for the determination of salbutamol concentration in various samples, forming the basis for many quantitative assays. scholarsresearchlibrary.com Derivative spectroscopy, a technique that involves transforming absorption spectra into first- or higher-order derivatives, has also been employed to enhance specificity and resolve salbutamol from interfering substances present in complex matrices. ukessays.com
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemical aspects of this compound. researchgate.nettrinity.edu As a chiral molecule, salbutamol's enantiomers exhibit differential absorption of left and right circularly polarized light. trinity.edu CD spectral studies have been instrumental in characterizing the individual enantiomers of salbutamol. For instance, (-)-salbutamol shows a distinct negative Cotton effect in the 276-280 nm region. researchgate.net This technique has been used to study the conformational changes of salbutamol and its interactions with other molecules. Recent research has utilized CD spectroscopy to identify salbutamol as a direct inhibitor of tau filament formation, a process implicated in neurodegenerative diseases. These studies show that salbutamol can inhibit the structural transition of the tau protein into β-sheet rich aggregates. lancs.ac.uk
A summary of the spectroscopic properties is presented below:
| Spectroscopic Parameter | Value | Reference |
| UV λmax | 276 nm | scholarsresearchlibrary.comresearchgate.netnih.gov |
| CD Cotton Effect ((-)-salbutamol) | Negative at 276-280 nm | researchgate.net |
| Linearity Range (UV) | 10-120 µg/ml | scholarsresearchlibrary.com |
| Molar Ellipticity [θ] | [θ] = 3298.2 ∆ε | trinity.edu |
Impurity Profiling and Quantitative Determination
The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of this compound. These methods must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. uq.edu.aueijppr.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Several stability-indicating RP-HPLC methods have been developed and validated for salbutamol, often using its sulfate salt which is chemically very similar to the acetate salt. uq.edu.aueijppr.cominnovareacademics.in A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a validated method utilizes a Synergi 4µm Polar-RP 80A column with a mobile phase of 75:25 ammonium acetate buffer and methanol. eijppr.com Another method employs a Hi Q Sil C18 column with 1 mM ammonium acetate buffer and methanol (15:85 v/v). innovareacademics.in These methods are validated according to ICH guidelines to be specific, accurate, precise, and linear over a given concentration range, ensuring their suitability for routine quality control and stability studies. eijppr.comrjptonline.org
The following table summarizes key parameters of a developed stability-indicating HPLC method:
| Parameter | Details | Reference |
| Column | Synergi 4µm Polar-RP 80A (150mm x 4.6mm) | eijppr.com |
| Mobile Phase | 75:25 Ammonium acetate buffer and Methanol | eijppr.com |
| Linearity Range | 0.240 ppm to 8.640 ppm | eijppr.com |
| Correlation Coefficient (r²) | 0.999 | eijppr.com |
| Limit of Detection (LOD) | 0.0096 ppm | eijppr.com |
| Limit of Quantitation (LOQ) | 0.048 ppm | eijppr.com |
Forced degradation studies are essential to establish the intrinsic stability of this compound and to identify potential degradation pathways. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. rjptonline.org
Hydrolytic Stress: Salbutamol is subjected to degradation in acidic and basic media. Studies have been conducted using 1N HCl for acid degradation and 1N NaOH for base degradation. innovareacademics.in The extent of degradation is typically higher in basic conditions compared to acidic conditions. saudijournals.com
Oxidative Stress: The susceptibility of this compound to oxidation is evaluated using reagents like hydrogen peroxide (H₂O₂). innovareacademics.in Studies using 3.0% v/v H₂O₂ have shown significant degradation, indicating that the molecule is sensitive to oxidation. saudijournals.com
Photolytic Stress: To assess photosensitivity, salbutamol is exposed to UV light. innovareacademics.in Degradation under photolytic conditions has been observed, with a notable percentage of the drug degrading upon exposure to UV light for a specified duration. saudijournals.com
Thermal Stress: The effect of heat on the stability of this compound is investigated by exposing it to high temperatures, for example, by heating at 105°C for 1 hour. innovareacademics.in Thermal degradation studies have confirmed that salbutamol is susceptible to degradation at elevated temperatures. researchgate.net
The table below summarizes the findings from a forced degradation study on salbutamol:
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acid Degradation | 1N HCl | Significant | innovareacademics.in |
| Base Degradation | 1N NaOH | More significant than acid | innovareacademics.insaudijournals.com |
| Oxidative Degradation | 3.0% v/v H₂O₂ | High percentage of degradation | innovareacademics.insaudijournals.com |
| Photolytic Degradation | UV light for 1 day | Significant | innovareacademics.insaudijournals.com |
| Thermal Degradation | 105°C for 1 hour | Significant | innovareacademics.in |
The characterization of degradation products is a critical step in understanding the stability of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is a key technique used for the structural elucidation of these products. nih.gov
Forced degradation studies have led to the identification of several degradation products. For example, under photocatalytic degradation, a proposed pathway involves the initial formation of intermediates such as 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone and 2-(tert-butylamino)-ethanol. These can then be transformed into smaller molecules like 2-(tert-butylamino)-acetic acid and hydroquinone. nih.gov The Maillard reaction between salbutamol and lactose, a common excipient, can also lead to the formation of Amadori rearrangement products, which have been synthesized and characterized by mass spectrometry. nih.gov
Some of the identified impurities and degradation products of salbutamol include:
Salbutamol EP Impurity C biosynth.com
Salbutamol Impurity L acetate salt biosynth.com
Salbutamol Impurity N Acetate Salt clearsynth.com
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenyl acetate pharmaffiliates.com
Salbutamol Acetonide pharmaffiliates.com
Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal Stress)
Advanced Separation Techniques for Complex Matrices
For the analysis of salbutamol in complex matrices, such as in the presence of multiple other drugs or in biological fluids, one-dimensional chromatography may not provide sufficient resolution. In such cases, two-dimensional (2D) chromatography offers enhanced separation power.
A two-dimensional Thin-Layer Chromatography (TLC) method has been developed for the identification and quantitative analysis of salbutamol and its related impurities in pharmaceutical tablet formulations. auctoresonline.org This technique improves the separation of closely related compounds. More advanced is the use of two-dimensional liquid chromatography (2D-LC). A heart-cut two-dimensional HPLC technique has been employed for the separation of salbutamol and atenolol (B1665814) enantiomers. mdpi.com In this approach, a specific fraction from the first dimension separation (e.g., on a hydrophilic interaction chromatography - HILIC column) is transferred to a second column with a different selectivity for further separation. mdpi.com This allows for the resolution of complex mixtures that are intractable by single-column methods.
Sample Preparation and Extraction Methodologies for Analytical Purity
The accurate determination of this compound's analytical purity is critically dependent on the efficacy of sample preparation and extraction methodologies. These procedures are designed to isolate the analyte from complex matrices, such as pharmaceutical formulations and biological fluids, while minimizing interference and maximizing recovery. The choice of method is often dictated by the nature of the sample matrix, the concentration of this compound, and the analytical technique to be employed.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of salbutamol from various sample types prior to analysis. researchgate.netdss.go.th This method relies on the partitioning of salbutamol between a solid sorbent and a liquid mobile phase. The selection of the appropriate sorbent material is crucial for achieving high recovery and purity.
Research has demonstrated the effectiveness of various SPE cartridges for salbutamol extraction. For instance, Oasis MCX cartridges, which are mixed-mode cation exchange cartridges, have been successfully used for extracting both unmetabolized and metabolized salbutamol from human urine, with mean percentage recoveries of 92.24% and 91.52%, respectively. researchgate.net In these protocols, the sample is typically loaded onto the conditioned cartridge, washed to remove interfering substances, and then the analyte of interest is eluted with a suitable solvent. researchgate.net For example, after loading the urine sample, the cartridge can be washed with solvents like water, followed by elution with a mixture such as methanol containing a small percentage of a strong acid like trifluoroacetic acid (TFA) or a base like triethylamine (B128534). dss.go.thoup.com
Another study detailed the use of silica-based Bond Elut™ cartridges for extracting salbutamol from plasma and urine. oup.com The process involved conditioning the cartridge with methanol and water, loading the sample, and then washing with a sequence of solvents including water, dichloromethane, ethyl acetate, and acetonitrile (B52724) to remove impurities. oup.com The salbutamol was subsequently eluted with 2% triethylamine in methanol. oup.com
The choice of washing and eluting solvents is critical. Distilled water has been identified as a good washing solvent as it minimizes the loss of the analyte. dss.go.th For elution, acidified methanol has been shown to be effective for eluting basic analytes like salbutamol from hydrophobic solid phases. dss.go.th
The following interactive table summarizes key parameters and findings from various studies on the solid-phase extraction of salbutamol.
| Matrix | SPE Sorbent | Key Parameters | Reported Recovery/Purity | Reference |
| Human Urine | Oasis MCX | Elution with acetonitrile/water (90:10, v/v) adjusted to pH 3 with orthophosphoric acid. | 92.24% (un-metabolized), 91.52% (metabolized) | researchgate.net |
| Human Serum | ISOLUTE ENV+, OASIS HLB | Washing with distilled water, elution with 1% TFA in methanol. | 60-65% | dss.go.th |
| Human Urine | Oasis® HLB | Elution with a methanol/acetonitrile mixture (30:70). | Not specified, but method was robust for quantification. | dshs-koeln.de |
| Human Urine & Plasma | Silica (Bond Elut™) | Elution with 2% triethylamine in methanol. | Not specified, but method was sensitive for GC-MS analysis. | oup.com |
| Human Urine | HLB ExtraBond® | Elution with methanol and 5% ammonium hydroxide (B78521) in methanol. | 63 ± 9% | mdpi.com |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a traditional yet effective method for the separation of salbutamol from aqueous samples. This technique involves the partitioning of the analyte between two immiscible liquid phases. The efficiency of the extraction is dependent on factors such as the choice of organic solvent, the pH of the aqueous phase, and the ionic strength.
In one study, LLE was evaluated alongside SPE for the extraction of salbutamol. dss.go.th Another protocol for pork samples involved homogenization followed by enzymatic hydrolysis and then extraction with a mixture of isopropanol (B130326) and ethyl acetate (6:4, v/v) after pH adjustment. nih.gov For plasma samples, a method using 0.1 M di(2-ethylhexyl) phosphate (B84403) (DEHP) in chloroform (B151607) was optimized, achieving extraction efficiencies between 75.88% and 85.52%. ajol.info The extracted salbutamol was then back-extracted into a 0.5 M HCl solution for analysis. ajol.info
Other Extraction Methodologies
Beyond SPE and LLE, other innovative extraction techniques have been developed for salbutamol.
Hollow Fiber Supported Liquid Membrane Extraction (LPME): This microextraction technique utilizes a porous polypropylene (B1209903) hollow fiber containing an organic solvent to extract salbutamol from an aqueous sample into a receiving phase within the fiber. lu.se Optimal extraction was achieved from an alkaline solution (pH 11.70) into dihexyl ether containing 20% Aliquat 336 as a carrier, with back-extraction into a 1 M sodium bromide solution. lu.se This method yielded high enrichment factors of 52.9 for salbutamol. lu.se
Mixed Micelle-Mediated Cloud Point Extraction (MM-CPE): This method uses a mixture of surfactants, such as Triton X-114 and cetyl trimethylammonium bromide (CTAB), to form micelles that entrap the analyte. cmu.ac.th By altering the temperature, the surfactant-rich phase separates, concentrating the analyte. This technique has been successfully applied to wastewater, pig feed, and pork samples. cmu.ac.th
Protein Precipitation: For biological samples like plasma, protein precipitation is a common preliminary step to remove high molecular weight interferences. ajol.info Solvents like methanol, acetonitrile, or acids like perchloric acid are added to the plasma to precipitate proteins, which are then removed by centrifugation. ajol.info
The selection of an appropriate sample preparation and extraction methodology is a critical step in the analytical workflow for determining the purity of this compound. The ideal method should provide high recovery, effective removal of interfering substances, and be compatible with the subsequent analytical instrumentation.
Formulation Science and Advanced Drug Delivery Systems for Salbutamol
Theoretical Aspects of Pharmaceutical Salt Forms (e.g., Acetate)
The conversion of a drug into a salt form is a widely employed technique in pharmaceutical development to enhance the physicochemical and biological characteristics of an active pharmaceutical ingredient (API). nih.gov Over half of all drug molecules are administered as salts, with hydrochloride, sodium, and sulfate (B86663) being the most common. drugs.com The selection of an appropriate salt is a critical step in the pre-formulation phase, as it can significantly influence a drug's solubility, dissolution rate, stability, and bioavailability. nih.govdrugs.com
Acetate (B1210297), as a counterion, is a common choice in the formation of pharmaceutical salts. drugs.comambiopharm.com It is one of the top three anions used for injectable dosage forms, along with chloride and sulfate. nih.gov The formation of an acetate salt can be particularly advantageous for improving the solubility of weakly basic drugs. nih.gov This enhanced solubility is a key driver for using salt forms, especially for parenteral routes of administration where high solubility is often required. nih.gov Beyond solubility, acetate salts are often preferred in later stages of drug development because they can result in a more favorable lyophilizate cake, which is easier to handle than the "fluffy" products that can result from other salts like trifluoroacetate (B77799) (TFA). ambiopharm.com The choice of a salt form, such as acetate, is determined by several factors including the pH of the drug, the safety of the ionized form, the intended route of administration, and the desired dosage form. drugs.com
The use of different salt forms can also lead to new intellectual property, as novel salt forms of existing drugs can be patented. drugs.com This has been seen with drugs like diclofenac, where different salt forms have been developed for various applications. drugs.com
Interactive Table: Common Counterions in Pharmaceutical Salts
| Counterion | Percentage of Use |
| Hydrochloride | 15.5% |
| Sodium | 9% |
| Sulfate | 4% |
| Acetate | 2.5% |
| Phosphate (B84403)/Diphosphate (B83284) | 1.9% |
| Chloride | 1.8% |
| Potassium | 1.6% |
| Maleate | 1.4% |
| Calcium | 1.3% |
| Citrate | 1.2% |
| Mesylate | 1% |
| Nitrate (B79036) | 0.9% |
| Tartrate | 0.8% |
| Aluminum | 0.7% |
| Gluconate | 0.7% |
| Data sourced from Drugs.com drugs.com |
Rational Design of Modified Release Systems (e.g., Osmoregulated Systems)
Modified-release drug delivery systems are designed to control the rate and site of drug release, offering benefits such as maintaining constant drug levels, reducing dosing frequency, and improving patient compliance. derpharmachemica.com For a drug like salbutamol (B1663637), which has a short biological half-life, developing a sustained-release formulation is particularly advantageous. ajprd.com
Osmotically regulated systems are a sophisticated approach to achieving controlled drug release. ijnrd.orgjneonatalsurg.com These systems typically consist of a core tablet containing the drug and an osmotic agent, coated with a semipermeable membrane. jneonatalsurg.com An orifice is drilled through the membrane to allow for drug release. jneonatalsurg.com Water from the gastrointestinal tract enters the tablet through the semipermeable membrane, dissolving the drug and osmotic agent, and the resulting osmotic pressure pumps the drug solution out of the orifice at a controlled rate. ijnrd.orgjneonatalsurg.com
Several studies have focused on developing osmotically controlled oral drug delivery systems for salbutamol sulphate. ijnrd.orgjneonatalsurg.comnih.gov These studies have investigated the impact of various formulation parameters on drug release, including the type and concentration of the osmotic agent, and the size of the delivery orifice. jneonatalsurg.com For instance, one study found that using sodium chloride as the osmogen and a specific orifice size resulted in optimal controlled release of salbutamol sulphate over 12 hours. jneonatalsurg.com Another study developed a modified push-pull osmotic system for the simultaneous delivery of theophylline (B1681296) and salbutamol sulphate. nih.gov
The polymers used for the semipermeable membrane are crucial to the function of these systems. Cellulose (B213188) acetate is a commonly used polymer for this purpose. ijnrd.orgjneonatalsurg.comnih.gov The properties of the coating, such as the concentration of pore-forming agents like sorbitol, can be optimized to achieve the desired release profile. nih.gov
Interactive Table: Key Components of an Osmoregulated Drug Delivery System for Salbutamol
| Component | Function | Example Materials |
| Drug | Active Pharmaceutical Ingredient | Salbutamol Sulphate ijnrd.orgjneonatalsurg.comnih.gov |
| Osmotic Agent (Osmogen) | Creates osmotic pressure gradient | Sodium Chloride, Potassium Chloride jneonatalsurg.com |
| Semipermeable Membrane | Controls water influx | Cellulose Acetate ijnrd.orgjneonatalsurg.comnih.gov |
| Plasticizer | Improves membrane flexibility | Polyethylene (B3416737) Glycol (PEG) 400 jneonatalsurg.com |
| Pore Former | Modulates membrane permeability | Sorbitol nih.gov |
| Orifice | Allows for drug release | Drilled opening in the membrane jneonatalsurg.com |
Advanced Approaches to Drug Delivery Optimization
Optimizing the delivery of salbutamol is an ongoing area of research, with various advanced approaches being explored to enhance its therapeutic efficacy. These strategies aim to improve drug targeting, control release, and enhance bioavailability.
One advanced approach involves the use of microencapsulation . nih.govnih.gov This technique involves enclosing the drug within a polymeric shell to create microcapsules or microspheres. nih.govnih.gov Studies have utilized polymers like cellulose acetate phthalate (B1215562) and ethyl cellulose to prepare sustained-release microcapsules of salbutamol sulphate. nih.govnih.gov The drug-to-polymer ratio is a critical factor that influences the drug release characteristics, with higher polymer concentrations generally leading to a more extended release profile. nih.gov The release from these systems is often diffusion-controlled. nih.gov
Another innovative strategy is the development of transdermal drug delivery systems . tandfonline.com A study reported the development of a transdermal system for salbutamol based on an osmo-regulatory principle, which was designed to release the drug at a zero-order rate. tandfonline.com This system utilized a trilaminated matrix with sodium chloride as the osmogent and a rate-controlling membrane made of cellulose acetate with polyethylene glycol 400 as a channelizing agent. tandfonline.com
Inhaled drug delivery remains a primary route for salbutamol, and research continues to optimize this method. Studies have investigated the impact of the type of metered-dose inhaler (MDI) and the use of spacers on drug delivery and even the environmental footprint. ersnet.orgtrudellmed.comtrudellmed.com For instance, the use of a spacer with a lower carbon-emitting salbutamol MDI has been shown to potentially improve lung delivery while reducing carbon emissions. ersnet.orgtrudellmed.com Furthermore, the design of valved holding chambers (VHCs) is being optimized using computational simulations and physical experiments to improve the separation of fine and large particles, thereby enhancing pulmonary drug delivery. researchgate.net
Modified-release tablet-in-tablet dosage forms have also been explored. derpharmachemica.com This technique involves an inner core tablet for immediate or delayed release and an outer layer for controlled release. derpharmachemica.com Formulations using various natural and synthetic polymers like HPMC, ethyl cellulose, xanthan gum, and guar (B607891) gum have been investigated to achieve a desired lag time and drug release profile for salbutamol sulphate. derpharmachemica.com
Crystallization Science and Polymorphism Research
Crystallization is a critical process in pharmaceutical manufacturing that can significantly impact the physical and chemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. The crystalline form of a drug can exist in different arrangements known as polymorphs, which have the same chemical composition but different crystal lattice structures. akjournals.com
Research on salbutamol has identified the existence of polymorphism. For instance, a study on salbutamol laurate, a novel salt form, revealed the presence of at least two polymorphic forms. akjournals.com These polymorphs exhibited different thermal behaviors and particle morphologies, with one form transforming into the other at a specific temperature. akjournals.com
The process of micronization, often used to produce fine particles for inhalation, can induce changes in the crystallinity of salbutamol sulphate. google.com The high energy input during milling can generate amorphous regions on the crystal surface. google.com This amorphous content is thermodynamically unstable and can recrystallize over time, potentially leading to particle growth and agglomeration, which can negatively affect the performance of dry powder inhalers. google.comd-nb.info
To address this, conditioning processes have been developed to promote the conversion of amorphous salbutamol sulphate to a more stable crystalline form. google.comresearchgate.net Studies have shown that conditioning micronized salbutamol sulphate at specific temperatures and relative humidities can lead to a more stable product with a minimized tendency for particle growth. google.com The use of techniques like water vapor sorption combined with near-infrared (NIR) spectroscopy has provided valuable insights into the dynamics of the crystallization of amorphous salbutamol sulphate. researchgate.net
Spherical crystallization is another technique that has been applied to salbutamol sulfate to produce particles with desired properties. nih.gov The quasi-emulsion solvent diffusion (QESD) method has been used to produce spherical particles of salbutamol sulfate, and the process parameters, such as the choice of solvent, antisolvent, and emulsifier concentration, have been shown to influence the size of the resulting particles. nih.gov
It is also important to note that genetic variations, or polymorphisms, in the β2-adrenergic receptor (ADRB2), the target of salbutamol, can influence a patient's response to the drug. indianpediatrics.netnih.govbjmg.edu.mkoup.com Several studies have investigated the association between specific ADRB2 gene polymorphisms and salbutamol responsiveness in different populations. indianpediatrics.netnih.govbjmg.edu.mk
Interactive Table: Research Findings on Salbutamol Crystallization and Polymorphism
| Research Area | Key Findings | References |
| Polymorphism of Salbutamol Laurate | Identified at least two polymorphic forms with different thermal properties and particle morphologies. | akjournals.com |
| Effect of Micronization on Salbutamol Sulphate | Micronization can create amorphous content on the crystal surface, which is unstable and can lead to particle growth. | google.comd-nb.info |
| Conditioning of Amorphous Salbutamol Sulphate | Conditioning at controlled humidity and temperature can convert amorphous regions to a stable crystalline form, preventing particle growth. | google.comresearchgate.net |
| Spherical Crystallization of Salbutamol Sulfate | The QESD method can produce spherical particles of salbutamol sulfate, with particle size controlled by process parameters. | nih.gov |
| Genetic Polymorphism of ADRB2 Receptor | Variations in the ADRB2 gene can affect an individual's response to salbutamol. | indianpediatrics.netnih.govbjmg.edu.mkoup.com |
Environmental Photochemistry and Fate of Salbutamol
Photodegradation Kinetics and Mechanisms in Aqueous Environments
The breakdown of salbutamol (B1663637) in water when exposed to light, a process known as photodegradation, is a key aspect of its environmental fate. Research indicates that the direct photolysis of salbutamol follows pseudo-first-order reaction kinetics. researchgate.netnih.gov This means the rate of degradation is directly proportional to the concentration of salbutamol itself.
Influence of pH and Solvent Effects on Photoreactivity
The pH of the surrounding water significantly impacts how quickly salbutamol breaks down. Studies have shown that alkaline conditions promote the degradation of salbutamol. researchgate.net As the pH increases, the salbutamol molecule is more likely to exist in its deprotonated forms, which are more easily excited by light. researchgate.netnih.gov This leads to a shift in its UV-Vis absorption spectrum and ultimately accelerates its degradation rate. researchgate.net In fact, the deprotonated species of salbutamol is tenfold more photo-active than its protonated counterpart. nih.gov
The presence of other substances in the water also plays a crucial role. For instance, nitrate (B79036) ions can enhance the removal rate of salbutamol by generating hydroxyl radicals (·OH) under irradiation, which are highly reactive and contribute to its breakdown. researchgate.net Conversely, the absence of dissolved oxygen can decrease the rate of photolysis. researchgate.net Interestingly, the presence of humic substances, common in natural waters, has been found to accelerate the phototransformation of salbutamol. nih.gov
The type of solvent also has an effect. Salbutamol is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). caymanchem.com While detailed studies on solvent effects on photoreactivity are complex, the solubility in these organic solvents suggests that its behavior could differ in waters with high organic content.
Identification of Photodegradation By-products
The process of photodegradation transforms salbutamol into various by-products. The primary pathways for this transformation include oxidation and the cleavage of its side-chain. researchgate.net
Through techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), researchers have identified several of these intermediate compounds. nih.gov Some of the identified by-products include:
2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone nih.gov
2-(tert-butylamino)-ethanol nih.gov
2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanone nih.gov
Hydroquinone nu.ac.th
Para-benzoquinone nu.ac.th
2-(tert-Butylamino)-acetic acid nu.ac.th
The degradation process can be viewed in two stages. Initially, salbutamol degrades relatively slowly into these intermediate compounds. nih.govacs.org Subsequently, these intermediates are mineralized more rapidly into smaller hydrocarbon fragments and eventually carbon dioxide and water. nih.govacs.org
Environmental Presence and Transformation Pathways in Aquatic Systems
Salbutamol is frequently detected in various aquatic environments, a consequence of its widespread use and incomplete removal during wastewater treatment. tandfonline.comresearchgate.netnih.govmdpi.com Its presence has been confirmed in river water, wastewater effluents, and even in fish. tandfonline.comnih.gov Concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). tandfonline.comresearchgate.net For instance, salbutamol has been detected in wastewater effluents at concentrations around 48 ng/L and in surface water at levels below 5 ng/L. nih.gov
Once in the aquatic system, salbutamol undergoes various transformation processes. As discussed, photodegradation is a significant pathway. researchgate.netnih.gov The presence of naturally occurring substances like nitrate and humic acids can accelerate this process. researchgate.netnih.gov Additionally, interactions with metal ions, such as Fe(III), can lead to the formation of photochemically reactive complexes that generate hydroxyl radicals, further promoting the oxidation of salbutamol. researchgate.net
The transformation of salbutamol is not limited to abiotic processes. While information on its biodegradation is less detailed in the provided context, the general understanding is that pharmaceuticals can undergo biotic transformations by microorganisms in water and sediment. mdpi.com
Methodologies for Environmental Detection and Monitoring
To understand the extent of salbutamol contamination, reliable and sensitive detection methods are crucial. A variety of analytical techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a widely used and highly effective approach for detecting and quantifying salbutamol in environmental samples. tandfonline.commdpi.comresearchgate.net This method offers excellent sensitivity and selectivity. tandfonline.com To achieve lower detection limits, a pre-concentration step using solid-phase extraction (SPE) is often incorporated. researchgate.nettandfonline.com
Other noteworthy methods include:
Gas chromatography-mass spectrometry (GC-MS): Another powerful technique for identifying and quantifying organic compounds. tandfonline.commdpi.com
Enzyme-linked immunosorbent assay (ELISA): A rapid and highly sensitive immunoassay that has been developed for the detection of salbutamol in environmental water samples. tandfonline.comnih.gov This method has shown a low limit of detection and good correlation with HPLC results. nih.gov
Voltammetric methods: Electrochemical techniques using screen-printed carbon electrodes have been developed for the simultaneous determination of salbutamol and other emerging contaminants. mdpi.com These methods are advantageous due to their low cost, speed, and portability. mdpi.comjrespharm.com
Chemiluminescence detection: HPLC coupled with chemiluminescence detection offers a sensitive method for determining salbutamol residues. researchgate.net
The following table summarizes the performance of some of these detection methods:
| Method | Matrix | Limit of Detection (LOD) | Reference |
| ELISA | Environmental Water | 0.021 µg/L | nih.gov |
| SPE-LC-ESI-MS/MS | Wastewater | 0.2–281 ng/L | tandfonline.com |
| Voltammetry (SPCEs) | River Water | 83.8 µg/L | mdpi.com |
| HPLC-Chemiluminescence | Pig Liver | 0.007-0.01 ng/g | researchgate.net |
Life Cycle Assessment of Environmental Impact and Carbon Footprint
Beyond its presence and transformation in water, a broader perspective on the environmental impact of salbutamol can be gained through Life Cycle Assessment (LCA). LCA evaluates the environmental footprint of a product from its creation to its disposal, often focusing on greenhouse gas emissions, expressed as carbon dioxide equivalents (CO2e). nih.govmedrxiv.org
A cradle-to-grave LCA of a salbutamol dry powder inhaler (Easyhaler®) revealed that the total life cycle emissions for a 200-dose inhaler were 0.664 kg of CO2e. nih.gov Another study found the average carbon footprint for one Easyhaler® product to be 0.588 kg CO2e. wehale.life The manufacturing phase, particularly the drug formulation, accounted for the largest portion of these emissions. ersnet.org
Interestingly, a study comparing the carbon footprint of administering salbutamol via MDI versus nebulization in an emergency setting found that nebulization had a lower carbon footprint. medrxiv.orgmedrxiv.org One and three treatments with an MDI emitted 1.9 and 4.0 kg of CO2e respectively, compared to 0.9 and 1.0 kg via nebulization. medrxiv.orgmedrxiv.org This difference was largely attributed to the HFC propellant in the MDI. medrxiv.orgmedrxiv.org
The following table provides a snapshot of the carbon footprint associated with different salbutamol delivery methods:
| Delivery Method | Carbon Footprint (kg CO2e) | Notes | Reference |
| Dry Powder Inhaler (200 doses) | 0.664 | Total life cycle emissions | nih.gov |
| Metered-Dose Inhaler (1 treatment) | 1.9 | Emergency department administration | medrxiv.orgmedrxiv.org |
| Metered-Dose Inhaler (3 treatments) | 4.0 | Emergency department administration | medrxiv.orgmedrxiv.org |
| Nebulization (1 treatment) | 0.9 | Emergency department administration | medrxiv.orgmedrxiv.org |
| Nebulization (3 treatments) | 1.0 | Emergency department administration | medrxiv.orgmedrxiv.org |
Future Directions and Emerging Research Areas in Salbutamol Acetate Studies
Novel Synthetic Routes and Sustainable Manufacturing Advancements
The development of new and improved methods for synthesizing salbutamol (B1663637) and its derivatives, such as salbutamol acetate (B1210297), is an ongoing area of research. Current synthetic routes, while established, can have drawbacks such as being outdated, having low yields, being difficult to purify, or involving high-risk reactions like hydrogenation. google.com
Researchers are also exploring one-pot reductive Passerini-type reactions as a potential route for synthesizing salbutamol acetate. researchgate.net Additionally, methods for producing optically pure R-(-)-salbutamol are of significant interest, as the R-isomer is the more potent enantiomer. google.com The synthesis of (R)-salbutamol acetals has been achieved from O-protected (R)-cyanohydrins, although the final hydrolytic cleavage to (R)-salbutamol without racemization has presented challenges. acs.org
The drive for sustainable manufacturing also includes exploring greener solvents and reducing the number of reaction steps to minimize waste and energy consumption. The development of these novel routes is significant for both economic and environmental reasons, aiming to provide more cost-effective and eco-friendly production of this important pharmaceutical compound. google.com
Deeper Exploration of Enantiomeric Pharmacological Differences (Preclinical)
Salbutamol is a chiral molecule and is typically administered as a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (R)-salbutamol and (S)-salbutamol. nih.gov Preclinical research has increasingly focused on understanding the distinct pharmacological properties of these enantiomers, particularly in the context of this compound.
It is widely recognized that the therapeutic bronchodilatory effects of salbutamol are primarily attributed to the (R)-enantiomer, also known as levalbuterol. drugbank.comnih.gov The (R)-isomer has a significantly higher affinity for the β2-adrenergic receptor, reportedly up to 150 times greater than the (S)-isomer. drugbank.com In contrast, the (S)-enantiomer is often considered pharmacologically inert or is even suggested to have some adverse effects. nih.govnih.gov
Preclinical studies in animal models, such as guinea pigs, have been instrumental in elucidating these differences. Research has shown that inhaled (R)-salbutamol effectively suppresses allergen-induced airway hyperreactivity, and may be slightly more potent than the racemic mixture in this regard. nih.gov Conversely, (S)-salbutamol did not demonstrate any effect on basal airway reactivity or allergen-induced hyperreactivity in these models. nih.gov
Further investigations into the distribution of the enantiomers have revealed that there is a greater partitioning of the active (R)-albuterol into both skeletal and cardiac muscle compared to the inactive (S)-albuterol. researchgate.net This differential distribution has implications for both therapeutic applications and potential side effects. The body also metabolizes and eliminates the (R) and (S) enantiomers differently, a phenomenon known as enantioselective pharmacokinetics. wada-ama.org This can lead to different concentrations of each enantiomer in the body over time. For instance, the biotransformation of salbutamol by the enzyme SULT1A3 is stereoselective, favoring the (R)-enantiomer. mdpi.com
Advanced Analytical Tool Development for Comprehensive Characterization
The accurate and sensitive analysis of this compound and its related compounds is crucial for pharmaceutical quality control, metabolic studies, and doping control. A variety of analytical techniques have been developed and continue to be refined for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for salbutamol analysis, often coupled with UV or mass spectrometry (MS/MS) detectors. researchgate.neteijppr.comresearchgate.net Researchers have developed and validated numerous HPLC methods for the determination of salbutamol in various dosage forms, including inhalers. eijppr.com These methods are designed to be simple, accurate, precise, and sensitive, capable of separating salbutamol from its degradation products. eijppr.com For instance, a stability-indicating HPLC method utilized a Synergi 4µm Polar-RP 80A column with a mobile phase of ammonium (B1175870) acetate buffer and methanol (B129727). eijppr.com
The chiral nature of salbutamol necessitates the development of enantioselective analytical methods. Chiral HPLC-MS/MS methods have been optimized for the quantitative analysis of (R)- and (S)-salbutamol, as well as their sulfoconjugated metabolites in biological samples like urine. mdpi.com This allows for the investigation of stereoselective metabolism and excretion. mdpi.com
Other advanced analytical techniques employed for salbutamol characterization include:
UV-Visible Spectroscopy: A fundamental and accessible technique for quantitative analysis. researchgate.netijpsjournal.com
Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the analysis of both simple and complex molecules. ijpsjournal.com
Capillary Electrophoresis: Another method available for the assessment of salbutamol. researchgate.net
High-Throughput Screening Assays: LC-MS/MS methods have been developed for the rapid profiling of drug metabolism, which is valuable in the early stages of drug development. nih.gov
Electrochemical Sensors: A sensitive electrochemical sensor based on a graphene/PEDOT:PSS modified screen-printed carbon electrode has been developed for the detection of salbutamol. rsc.orgrsc.org This sensor demonstrated a very low detection limit. rsc.orgrsc.org
The development of these advanced analytical tools is essential for ensuring the quality and consistency of this compound products and for deepening our understanding of its behavior in biological systems.
Theoretical and Computational Chemistry Applications in Drug Design and Analysis
Theoretical and computational chemistry have become indispensable tools in modern drug discovery and development, including for compounds like this compound. These methods allow researchers to predict molecular properties, simulate interactions, and optimize drug candidates, thereby accelerating the research process. neuroquantology.comresearchgate.net
Drug Design and Optimization: Computational chemistry plays a significant role in rational drug design. By simulating the interaction between a potential drug molecule and its biological target, such as an enzyme's active site, researchers can predict binding affinities and modes of action. researchgate.net This is particularly relevant for understanding the stereoselectivity of salbutamol, where computational models can help elucidate why the (R)-enantiomer binds more effectively to the β2-adrenergic receptor than the (S)-enantiomer.
Quantitative Structure-Activity Relationship (QSAR) models are another key application. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of new, unsynthesized molecules. neuroquantology.com This aids in lead optimization by guiding the modification of chemical structures to enhance efficacy and improve pharmacokinetic properties. researchgate.net
Analysis and Characterization: Computational methods also support analytical findings. For instance, in the development of molecularly imprinted polymers (MIPs) for salbutamol sensors, computational calculations are used to investigate the interactions between the template (salbutamol) and the functional monomer, helping to select the most suitable components for the sensor. rsc.org
Furthermore, computational approaches are used in the pre-formulation screening of inhalation powders. By predicting the cohesive and adhesive energies based on crystal structures, these methods can help in the design of more effective drug delivery systems. acs.org As the field of computational chemistry continues to advance, with the integration of artificial intelligence and machine learning, its impact on the design and analysis of pharmaceuticals like this compound is expected to grow even more significant. neuroquantology.com
Q & A
Q. Advanced Research Focus
- Use MDA-MB-231 cell lines to assess migration inhibition via Boyden chamber assays.
- Measure downregulation of pro-metastatic genes (e.g., MMP-9) via qPCR.
- In vivo, administer 2 mg/kg salbutamol intraperitoneally to NSG mice with orthotopic tumors and quantify lung metastases histologically. Include β-blocker co-treatment groups to confirm β₂-receptor-mediated mechanisms .
What statistical approaches are critical in randomized controlled trials (RCTs) comparing salbutamol combinations?
Methodological Guidance
For superiority trials (e.g., salbutamol + insulin/dextrose vs. monotherapy), calculate sample size using a two-sided t-test with α=0.025 and power=90%. Assume a minimum detectable difference of 0.25 mmol/L and SD=0.66 . Use ANOVA with Scheffé’s post hoc tests to compare interventional arms, adjusting for covariates like baseline pulmonary function .
What factors influence aerosol deposition efficiency of this compound in respiratory airway models?
Q. Advanced Research Focus
- Utilize 3D-printed airway replicas based on CT scans to simulate realistic deposition patterns.
- Compare MDI vs. DPI performance using Next-Generation Impaction (NGI) at 30 L/min airflow. Key metrics: fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) . Optimize formulations with lactose carriers (DPI) or HFA propellants (MDI) to reduce oropharyngeal loss .
How can this compound be repurposed for cross-disciplinary applications, such as oncology or neurology?
Q. Advanced Research Focus
- In breast cancer, investigate β₂-agonist-driven cAMP/PKA signaling to inhibit EMT pathways .
- For neurodegenerative studies, assess salbutamol’s neuroprotective effects via β₂-receptor activation in astrocyte models. Monitor GFAP expression and glutamate uptake in vitro .
What protocols ensure stability of this compound in novel delivery systems like oral films?
Q. Methodological Guidance
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., oxidation byproducts).
- For starch-based oral films, optimize print parameters (e.g., viscosity <50 cP) to maintain drug integrity during inkjet deposition .
What ethical considerations are paramount in clinical trials involving this compound?
Q. Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
